
n-(Tert-butyl)-2-(2-methoxy-4-methylphenoxy)acetamide
Description
N-(tert-Butyl)-2-(2-methoxy-4-methylphenoxy)acetamide is a phenoxy acetamide derivative characterized by a tert-butyl group attached to the nitrogen atom and a substituted phenoxy moiety. Its molecular formula is C₁₆H₂₅NO₃, with a molecular weight of 287.37 g/mol (CAS: 449169-47-5) .
Properties
Molecular Formula |
C14H21NO3 |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
N-tert-butyl-2-(2-methoxy-4-methylphenoxy)acetamide |
InChI |
InChI=1S/C14H21NO3/c1-10-6-7-11(12(8-10)17-5)18-9-13(16)15-14(2,3)4/h6-8H,9H2,1-5H3,(H,15,16) |
InChI Key |
DJMLWKZGEBMMRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC(C)(C)C)OC |
Origin of Product |
United States |
Biological Activity
N-(Tert-butyl)-2-(2-methoxy-4-methylphenoxy)acetamide is a synthetic organic compound that has garnered interest due to its complex structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and comparative analysis with similar compounds, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 235.28 g/mol. Its structure includes a tert-butyl group, a methoxy group, and a phenoxy group, which may influence its reactivity and biological interactions.
Biological Activity Overview
Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties. These activities are likely mediated through interactions with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways.
The compound's mechanism of action involves modulation of enzyme activity and receptor interactions, which can lead to alterations in physiological responses. For instance, similar compounds have been shown to influence pathways related to inflammation and pain perception.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
N-(tert-butyl)-2-(4-formylphenoxy)acetamide | Contains a formyl group | Potentially different reactivity due to aldehyde functionality |
N-(tert-butyl)-2-(4-methylphenoxy)acetamide | Lacks methoxy substitution | May exhibit different biological activities |
2-{2-Methoxy-4-[(methylamino)methyl]phenoxy}acetic acid | Contains an amino group | Different pharmacological profile due to amine presence |
The unique combination of functional groups in this compound may confer distinct chemical reactivity and biological effects compared to these similar compounds.
Case Studies and Research Findings
Recent studies have focused on the pharmacological effects of compounds with similar structures. For example, research on benzimidazole derivatives has demonstrated significant antibacterial activity against various pathogens, suggesting that structural features can significantly impact biological efficacy .
In another study involving thiazole derivatives, specific structural modifications were correlated with enhanced anticancer activity, highlighting the importance of molecular design in drug development . Such findings underscore the potential for this compound to be further explored as a therapeutic agent.
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : Higher yields (>80%) are achieved using coupling agents like EDC/HOBt , whereas multicomponent reactions (e.g., Ugi reaction) provide moderate yields (~72%) .
Pharmacological Activities
- Anti-Cancer Activity : Analogues like N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide (Compound 40) exhibit IC₅₀ values <10 µM against HCT-116 and MCF-7 cells .
- Receptor Agonism : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide acts as a potent FPR2 agonist (EC₅₀ ~50 nM), inducing calcium mobilization in neutrophils .
- Anti-Inflammatory Potential: 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide shows efficacy comparable to diclofenac but with reduced ulcerogenicity .
Physicochemical Properties
- Lipophilicity : The tert-butyl group in the target compound increases XLogP3 (1.9) compared to morpholine-containing analogs (XLogP3 ~2.5) .
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